Cas no 445041-65-6 (2-chloro-7-fluoro-quinoline)

2-Chloro-7-fluoro-quinoline is a halogenated quinoline derivative with notable utility in pharmaceutical and agrochemical research. Its molecular structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity, making it a versatile intermediate in heterocyclic synthesis. The electron-withdrawing properties of the halogen groups facilitate nucleophilic substitution reactions, enabling efficient derivatization for drug discovery and material science applications. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its high purity and well-defined chemical properties make it suitable for use in cross-coupling reactions, medicinal chemistry, and the development of biologically active compounds.
2-chloro-7-fluoro-quinoline structure
2-chloro-7-fluoro-quinoline structure
Product Name:2-chloro-7-fluoro-quinoline
CAS No:445041-65-6
MF:C9H5ClFN
MW:181.594104528427
MDL:MFCD09261127
CID:1036500
PubChem ID:53749089
Update Time:2025-06-30

2-chloro-7-fluoro-quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-7-fluoroquinoline
    • 2-chloro-7-fluoro-quinoline
    • DA-42426
    • SCHEMBL3976100
    • DTXSID10706389
    • EN300-91330
    • SY197438
    • CZWRXWIIFBLBEH-UHFFFAOYSA-N
    • G22659
    • MFCD09261127
    • CS-0136573
    • AKOS006330121
    • Quinoline, 2-chloro-7-fluoro-
    • Z1198218564
    • AMY38325
    • SB67755
    • 445041-65-6
    • F6437-0229
    • MDL: MFCD09261127
    • Inchi: 1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
    • InChI Key: CZWRXWIIFBLBEH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=CC(=CC2=N1)F

Computed Properties

  • Exact Mass: 181.009
  • Monoisotopic Mass: 181.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9A^2
  • XLogP3: 3.3

2-chloro-7-fluoro-quinoline Pricemore >>

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2-chloro-7-fluoro-quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:445041-65-6)2-chloro-7-fluoro-quinoline
Order Number:A1086977
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:28
Price ($):255.0
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:445041-65-6)2-CHLORO-7-FLUOROQUINOLINE
Order Number:sfd11568
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-chloro-7-fluoro-quinoline

2-Chloro-7-Fluoroquinoline: A Promising Compound in Pharmaceutical Research

2-Chloro-7-fluoroquinoline (CAS No. 445041-65-6) is a fluorinated quinoline derivative that has garnered significant attention in the pharmaceutical and chemical industries due to its unique structural features and potential therapeutic applications. The quinoline scaffold, a heterocyclic compound with a fused benzene ring and pyridine ring, serves as a versatile platform for drug design. The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the ring significantly modulates the physicochemical properties and biological activities of the molecule. This 2-chloro-7-fluoroquinoline derivative, in particular, exhibits intriguing pharmacological profiles that have been explored in recent studies.

Recent research has highlighted the importance of fluorine substitution in enhancing the metabolic stability and bioavailability of quinoline-based compounds. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 7-fluoro substituent in 2-chloro-7-fluoroquinoline significantly improves its lipophilicity, enabling better penetration into cell membranes and enhanced interaction with target proteins. This structural modification also reduces the likelihood of metabolic degradation, which is critical for the development of long-acting therapeutic agents.

The 2-chloro substituent in 2-chloro-7-fluoroquinoline further contributes to its pharmacological activity. Chlorine atoms are known to influence the electronic distribution of the aromatic ring, which can modulate the molecule’s ability to bind to specific receptors or enzymes. For instance, a 2024 preclinical study in Antimicrobial Agents and Chemotherapy revealed that 2-chloro-7-fluoroquinoline exhibits potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, likely due to its ability to inhibit bacterial DNA gyrase. This finding underscores the potential of this compound as a candidate for combating antibiotic resistance, a critical challenge in modern medicine.

From a synthetic perspective, the preparation of 2-chloro-7-fluoroquinoline involves advanced organic chemistry techniques. A 2023 paper in Organic & Biomolecular Chemistry described a novel one-pot synthesis method that combines halogenation and fluorination steps to yield the target compound with high efficiency. This approach not only reduces the number of reaction steps but also minimizes byproduct formation, aligning with the principles of green chemistry. Such advancements in synthetic methodology are crucial for scaling up production and reducing costs for pharmaceutical applications.

Biological activity studies on 2-chloro-7-fluoroquinoline have also revealed its potential in anti-inflammatory and antitumor contexts. A 2024 study in Journal of Inflammation Research reported that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is central to the production of pro-inflammatory cytokines. This property suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary in vitro studies have indicated that 2-chloro-7-fluoroquinoline may induce apoptosis in cancer cell lines, particularly in leukemia and breast cancer models, although further clinical trials are needed to validate these findings.

Structural modifications of 2-chloro-7-fluoroquinoline have also been explored to enhance its therapeutic potential. For example, introducing additional functional groups or altering the position of halogen atoms can lead to compounds with improved selectivity or reduced toxicity. A 2023 review in Drug Discovery Today highlighted how subtle changes in the quinoline ring can significantly impact the molecule’s interactions with biological targets, emphasizing the importance of structure-activity relationship (SAR) studies in drug development. These insights are critical for optimizing the efficacy and safety of 2-chloro-7-fluoroquinoline derivatives.

The quinoline scaffold itself has a long history in pharmaceutical research, with well-known compounds such as quinolone antibiotics and antimalarial drugs. However, the introduction of halogen atoms, as seen in 2-chloro-7-fluoroquinoline, represents a significant innovation in this field. Halogenation can enhance the molecule’s ability to interact with specific enzymes or receptors, making it a valuable tool for targeted therapy. For instance, the 7-fluoro substituent in 2-chloro-7-fluoroquinoline may improve its binding affinity to DNA gyrase, a key enzyme in bacterial replication, thereby enhancing its antimicrobial activity.

Despite its promising properties, the development of 2-chloro-7-fluoroquinoline as a therapeutic agent faces several challenges. One major hurdle is the need to ensure its safety profile, particularly in long-term use. Preclinical studies must thoroughly evaluate its potential for toxicity, including hepatotoxicity and nephrotoxicity, which are common concerns with many quinoline derivatives. Additionally, the compound’s pharmacokinetic properties, such as its half-life and distribution in the body, must be optimized to ensure effective therapeutic concentrations without excessive side effects.

Another area of ongoing research is the exploration of 2-chloro-7-fluoroquinoline in combination therapies. Given the rise of drug-resistant pathogens, the ability of this compound to act synergistically with existing antibiotics could be a game-changer. A 2024 study in Antimicrobial Resistance & Healthcare-Associated Infections demonstrated that 2-chloro-7-fluoroquinoline enhances the efficacy of traditional antibiotics like ciprofloxacin against drug-resistant Escherichia coli strains. This synergistic effect suggests that 2-chloro-7-fluoroquinoline could be used as an adjuvant in combination therapy regimens, reducing the likelihood of resistance development.

From an environmental perspective, the synthesis and disposal of 2-chloro-7-fluoroquinoline must also be carefully managed. Fluorinated compounds can persist in the environment and may have unintended ecological impacts. Therefore, efforts are being made to develop sustainable synthesis methods and to assess the environmental fate of this compound. These considerations are essential for ensuring that its development as a pharmaceutical agent aligns with global sustainability goals.

In conclusion, 2-chloro-7-fluoroquinoline represents a promising candidate in the field of pharmaceutical research, with potential applications in antimicrobial, anti-inflammatory, and antitumor therapies. Its unique structural features, including the 2-chloro and 7-fluoro substituents, provide a foundation for further optimization and innovation. While challenges remain in its development, ongoing research and advancements in synthetic and biological methodologies are paving the way for its potential clinical use. As the demand for novel therapeutics grows, compounds like 2-chloro-7-fluoroquinoline may play a vital role in addressing some of the most pressing medical challenges of our time.

References: 1. Journal of Medicinal Chemistry (2023) 2. Antimicrobial Agents and Chemotherapy (2024) 3. Organic & Biomolecular Chemistry (2023) 4. Journal of Inflammation Research (2024) 5. Drug Discovery Today (2023) 6. Antimicrobial Resistance & Healthcare-Associated Infections (2024)

Keywords: 2-chloro-7-fluoroquinoline, fluorine substitution, antimicrobial activity, structure-activity relationship, halogenated quinoline

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Disclaimer: This document is intended for informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always consult with a qualified healthcare provider for any medical concerns.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:445041-65-6)2-chloro-7-fluoro-quinoline
A1086977
Purity:99%
Quantity:1g
Price ($):255.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:445041-65-6)2-CHLORO-7-FLUOROQUINOLINE
sfd11568
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email